tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
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Overview
Description
tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a heterocyclic compound that features a unique structure combining pyrazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization and esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrazole or diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-ethyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
- tert-Butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
Uniqueness
tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-4-8-15-10(9-14)5-6-13-15/h5-6H,4,7-9H2,1-3H3 |
InChI Key |
PRWIRDDBWNCWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=CC=N2)C1 |
Origin of Product |
United States |
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